3'SL-GTP - 105822-89-7

3'SL-GTP

Catalog Number: EVT-1507886
CAS Number: 105822-89-7
Molecular Formula: C8H12O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

3'SL-GTP can be synthesized through enzymatic reactions involving specific nucleotidyltransferases or through chemical synthesis methods that introduce the sulfate group at the appropriate position on the guanosine molecule. These methods are crucial for producing this compound in sufficient quantities for research and therapeutic applications.

Classification

3'SL-GTP is classified as a modified nucleotide, specifically a guanine nucleotide. It belongs to a broader category of nucleotides that includes adenosine triphosphate, cytidine triphosphate, and uridine triphosphate. Its unique sulfate modification distinguishes it from standard guanosine triphosphate.

Synthesis Analysis

Methods

The synthesis of 3'SL-GTP can be achieved through several methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes that catalyze the transfer of a sulfate group to guanosine triphosphate. Enzymes such as sulfotransferases are typically employed in this process.
  • Chemical Synthesis: Chemical approaches may involve protecting groups to selectively modify the 3' hydroxyl group of guanosine before introducing the sulfate moiety. This method often requires multiple steps, including phosphorylation and sulfation reactions.

Technical Details

The enzymatic synthesis often involves substrate specificity, where the choice of enzyme influences the yield and purity of the final product. Chemical synthesis typically requires careful control of reaction conditions (temperature, pH) to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3'SL-GTP consists of a guanine base linked to a ribose sugar, which is further connected to three phosphate groups. The key feature is the sulfate group attached to the 3' carbon of the ribose sugar.

Data

  • Molecular Formula: C10H14N5O13P3S
  • Molecular Weight: Approximately 507.18 g/mol
  • Structural Representation: The structure can be depicted with the guanine base at one end, followed by the ribose sugar and three phosphates extending outwards, with the sulfate group prominently attached to the ribose.
Chemical Reactions Analysis

Reactions

3'SL-GTP participates in several chemical reactions:

  • Nucleotide Exchange: It can act as a substrate for various kinases and phosphatases, facilitating nucleotide exchange processes.
  • Hydrolysis: Similar to other nucleotides, it can undergo hydrolysis to release inorganic phosphate, which is crucial for energy transfer within cells.

Technical Details

The stability of 3'SL-GTP under physiological conditions varies depending on its interactions with proteins and other cellular components. Its hydrolysis rate can be influenced by factors such as pH and temperature.

Mechanism of Action

Process

The mechanism of action for 3'SL-GTP primarily involves its role as a signaling molecule. It binds to specific proteins, such as G-proteins, influencing their activity and thus modulating various signaling pathways within cells.

Data

Research indicates that 3'SL-GTP can enhance or inhibit specific G-protein-coupled receptor pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Sensitive to hydrolysis; stable under dry conditions but can degrade in aqueous solutions over time.

Chemical Properties

  • pH Stability: Maintains stability within a physiological pH range (7.2 - 7.4).
  • Reactivity: Reacts with nucleophiles due to its phosphoryl groups; susceptible to hydrolysis under acidic or basic conditions.
Applications

Scientific Uses

3'SL-GTP has several applications in scientific research:

  • Cell Signaling Studies: Used to investigate G-protein signaling pathways and their implications in various diseases.
  • Biochemical Assays: Serves as a substrate in assays aimed at measuring kinase activity or nucleotide exchange.
  • Therapeutic Research: Explored for potential therapeutic applications in conditions where G-protein signaling is disrupted.
Introduction to 3'SL-GTP

Definition and Chemical Classification

3'SL-GTP (3′-Spin-Labeled Guanosine Triphosphate) is a chemically modified nucleotide analog in which the ribose 3′-hydroxyl group of GTP is replaced by an amino group conjugated to a stable nitroxide radical, typically a proxyl or TEMPO moiety. This structural modification classifies it as a site-directed spin probe within the broader category of modified nucleotides used for spectroscopic investigations [1]. The spin label enables electron paramagnetic resonance (EPR) spectroscopy detection, allowing researchers to monitor conformational dynamics and binding interactions in real time. Its molecular formula is C₁₁H₁₈N₅O₁₄P₃ (free acid form; MW 537.21), analogous to GTP but with the 3′ position derivatized [1] [3]. Unlike natural GTP, 3'SL-GTP exhibits paramagnetism due to the unpaired electron in its nitroxide group, which is exploited to report on local environmental changes (e.g., polarity, mobility) upon binding to target proteins.

Table 1: Structural Comparison of GTP Analogs

Compound3′ ModificationKey Functional GroupDetection Method
GTPNone (native)-OHRadioactivity, HPLC
3'SL-GTPSpin label (e.g., TEMPO)-NH-nitroxideEPR spectroscopy
3′-OMe GTPMethoxy group-OCH₃Fluorescence, HPLC
3′-amino GTPAmino group-NH₂Mass spectrometry

Historical Context in Nucleotide Research

The development of 3'SL-GTP emerged in the mid-1980s as part of efforts to create nucleotide analogs for probing GTP-binding proteins (G-proteins). Early work synthesized spin-labeled GDP/GTP derivatives by modifying the 3′ ribose position, preserving the purine base and triphosphate moieties critical for native protein recognition [1]. These analogs addressed a key limitation in studying G-proteins: the inability to directly observe transient conformational states using crystallography or standard biochemical assays. The first functional validation used bacterial elongation factor Tu (EF-Tu) from Escherichia coli and Thermus thermophilus, demonstrating that 3′ modifications only minimally altered nucleotide affinity while enabling EPR-based monitoring of GTPase activity [1]. This innovation paralleled advances in other nucleotide analogs (e.g., fluorescent GTPγS, non-hydrolyzable GTP analogs), but 3'SL-GTP uniquely provided insights into local environmental changes during protein interactions. Its design leveraged principles from spin-labeling techniques pioneered in membrane protein studies, adapting them for soluble nucleotide-dependent enzymes.

Role in Cellular Signaling and Metabolic Pathways

3'SL-GTP serves as a mechanistic probe rather than a natural metabolic intermediate. Its primary utility lies in elucidating:

  • GTPase Conformational Dynamics: Upon binding EF-Tu, 3'SL-GTP exhibits strong EPR spectral immobilization, indicating restricted motion in the nucleotide-binding pocket. Distinct spectral signatures differentiate EF-Tu•3'SL-GTP binary complexes from ternary complexes (e.g., EF-Tu•3'SL-GTP•aminoacyl-tRNA), revealing how effector binding alters active-site geometry [1].
  • Guanine Nucleotide-Binding Protein Activation: In Ras superfamily proteins (e.g., H-Ras, K-Ras), GTP hydrolysis rates are isoform-specific. 3'SL-GTP enables precise tracking of intrinsic hydrolysis kinetics, as shown in studies using scintillation counters to measure γ-³²P-GTP hydrolysis [7]. These experiments revealed K-Ras and N-Ras hydrolyze GTP slower than H-Ras, contradicting assumptions of identical catalytic sites [7].
  • Transposition Complex Assembly: For P-element transposase, GTP binding precedes DNA cleavage. 3'SL-GTP analogs (via EPR) confirmed GTP acts as an allosteric effector promoting synaptic complex formation rather than a hydrolytic energy source [6].
  • Metabolic Signaling Cross-Talk: Though not endogenous, 3'SL-GTP can report on cGMP synthesis by guanylate cyclases (GCs). Structural studies of GTP-bound GC domains (e.g., rhodopsin-GC) show conserved GTP coordination, which 3'SL-GTP could probe dynamically [4].

Table 2: Research Applications of 3'SL-GTP

Biological SystemKey Findings Using 3'SL-GTPTechnique
EF-Tu (protein synthesis)Ternary complex formation reduces nucleotide mobility vs. binaryEPR spectroscopy
Ras GTPases (cancer)Isoform-specific hydrolysis rates (K-Ras/N-Ras > H-Ras)³²P-GTP scintillation
P-element transposaseGTP stabilizes synaptic complex prior to DNA cleavageAFM/EPR
Guanylate cyclase (cGMP)GTP binding induces active-site closure; substrate discriminationX-ray crystallography

In metabolic pathways, 3'SL-GTP has been instrumental in studying intersections between GTP hydrolysis and central carbon metabolism. For example:

  • Glycolytic Metabolon Regulation: Hypoxia-induced deoxygenation of hemoglobin promotes GTP-dependent 2,3-BPG synthesis via the Rapoport-Luebering shunt [10]. 3'SL-GTP could map GTP accessibility shifts during metabolic remodeling.
  • mTORC1 Nutrient Sensing: GTP-loading of Rag GTPases (e.g., RagA/B) activates mTORC1 upon amino acid sufficiency. 3'SL-GTP analogs could visualize Rag conformational shifts during lysosomal recruitment [2] [5].
  • SUCNR1 Signaling: Extracellular succinate activates SUCNR1 (GPCR), driving PI3K/Akt-HIF1α signaling in tumors [8]. While not directly involving 3'SL-GTP, analogous spin probes could track GPCR-nucleotide interactions.

These applications underscore 3'SL-GTP’s niche as a site-specific environmental reporter, bridging nucleotide biochemistry with cellular signaling and metabolic reprogramming studies.

List of Compounds in Article

  • 3'SL-GTP (3′-Spin-Labeled Guanosine Triphosphate)
  • GTP (Guanosine Triphosphate)
  • 3′-OMe GTP (3′-Methoxy-guanosine 5′-triphosphate)
  • 3′-amino GTP
  • GDP (Guanosine Diphosphate)
  • cGMP (cyclic Guanosine Monophosphate)
  • ATP (Adenosine Triphosphate)
  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate)
  • 2,3-BPG (2,3-Bisphosphoglycerate)
  • EF-Tu (Elongation Factor Tu)

Properties

CAS Number

105822-89-7

Product Name

3'SL-GTP

Molecular Formula

C8H12O4

Synonyms

3/'-(2,2,5,5-tetramethylpyrroline-1-oxyl-3-carbonyl)amino-3/'-deoxyguanosine 5/'-triphosphate

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